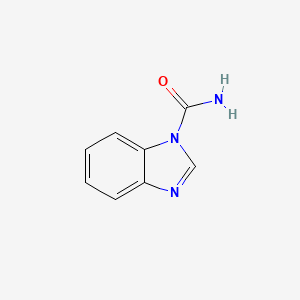

1H-Benzimidazole-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

benzimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)11-5-10-6-3-1-2-4-7(6)11/h1-5H,(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRIIAYLOPWOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598092 | |

| Record name | 1H-Benzimidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42754-40-5 | |

| Record name | 1H-Benzimidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of 1H-Benzimidazole-1-carboxamide Spectroscopic Data: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive elucidation of the spectroscopic data for 1H-Benzimidazole-1-carboxamide, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Moving beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are privileged heterocyclic structures renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The fusion of a benzene ring with an imidazole ring creates a unique pharmacophore that can interact with various biological targets. The substituent at the N-1 position of the benzimidazole ring plays a crucial role in modulating its biological activity and physicochemical properties. The introduction of a carboxamide group at this position, as in 1H-Benzimidazole-1-carboxamide, can significantly influence its electronic distribution, hydrogen bonding capabilities, and overall molecular conformation, making a thorough spectroscopic characterization essential for understanding its structure-activity relationship.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for the correct interpretation of spectroscopic data. The structure of 1H-Benzimidazole-1-carboxamide is presented below, with the standard numbering convention for the benzimidazole ring system.

Caption: Experimental workflow for NMR analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 1H-Benzimidazole-1-carboxamide is expected to show distinct signals for the aromatic protons of the benzimidazole ring and the protons of the carboxamide group. The presence of the electron-withdrawing carboxamide group at the N-1 position will deshield the protons of the benzimidazole ring compared to the unsubstituted parent compound.

Expected Chemical Shifts (δ) in DMSO-d₆:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-2 | ~ 8.5 - 8.8 | Singlet (s) | 1H | This proton is adjacent to two nitrogen atoms, leading to significant deshielding. The introduction of the N-1 carboxamide group further enhances this effect. |

| H-7 | ~ 8.0 - 8.3 | Doublet (d) | 1H | Protons ortho to the N-1 substituent in N-acyl benzimidazoles are typically deshielded. |

| H-4 | ~ 7.8 - 8.1 | Doublet (d) | 1H | Similar to H-7, this proton is in a peri position to the N-1 substituent. |

| H-5 / H-6 | ~ 7.4 - 7.7 | Multiplet (m) | 2H | These protons are in the central part of the benzene ring and are expected to resonate as a complex multiplet due to coupling with each other and with H-4 and H-7. |

| -NH₂ | ~ 7.0 - 8.0 | Broad Singlet (br s) | 2H | The protons of the primary amide will appear as a broad signal due to quadrupole broadening from the adjacent nitrogen and chemical exchange. The exact chemical shift is concentration and temperature dependent. |

Note: The chemical shifts are predictions based on the analysis of related benzimidazole derivatives and the known electronic effects of the carboxamide group.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Expected Chemical Shifts (δ) in DMSO-d₆:

| Carbon(s) | Expected Chemical Shift (ppm) | Rationale for Assignment |

| C=O | ~ 165 - 175 | The carbonyl carbon of the carboxamide group is expected in this characteristic downfield region. |

| C-2 | ~ 145 - 150 | This carbon, situated between two nitrogen atoms, is significantly deshielded. |

| C-3a / C-7a | ~ 130 - 145 | The bridgehead carbons of the benzimidazole ring. The N-1 substitution will cause these to be inequivalent. |

| C-4 / C-7 | ~ 110 - 125 | The N-1 carboxamide group will influence the chemical shifts of these carbons. |

| C-5 / C-6 | ~ 120 - 130 | These carbons are part of the benzene ring and their chemical shifts are influenced by the overall electronic structure. |

Note: The assignments can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 1H-Benzimidazole-1-carboxamide, the IR spectrum will be dominated by the characteristic absorptions of the amide and the benzimidazole ring system.

Experimental Protocol: IR Analysis

Step-by-Step Methodology:

-

Sample Preparation (Solid Sample):

-

Thin Solid Film: Dissolve a small amount of the sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride or acetone. [2]Place a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample. [2] * KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. [3]Spread the paste between two salt plates. [3]Note that the Nujol will show its own characteristic C-H stretching and bending absorptions.

-

-

Data Acquisition:

-

Place the prepared sample in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) and subtract it from the sample spectrum.

-

IR Spectral Interpretation

The IR spectrum will provide clear evidence for the presence of the carboxamide group and the benzimidazole moiety.

Expected Characteristic Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3100 | Medium, Broad | N-H stretching | Primary Amide (-NH₂) |

| ~ 1700 - 1660 | Strong | C=O stretching (Amide I band) | Carboxamide |

| ~ 1620 - 1580 | Medium | N-H bending (Amide II band) | Primary Amide (-NH₂) |

| ~ 1600, 1480, 1450 | Medium to Weak | C=C and C=N stretching | Benzimidazole Ring |

| ~ 1400 | Medium | C-N stretching | Carboxamide |

| ~ 800 - 700 | Strong | C-H out-of-plane bending | Aromatic Ring |

The presence of a strong absorption band in the region of 1700-1660 cm⁻¹ is a key diagnostic feature for the carbonyl group of the carboxamide. The N-H stretching vibrations of the primary amide will likely appear as two distinct bands in the 3400-3100 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Analysis

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be low, typically in the range of 1-10 µg/mL.

-

-

Instrumentation and Ionization:

-

A variety of mass spectrometers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers.

-

Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. [4] * Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that typically result in a prominent molecular ion peak ([M+H]⁺ or [M]⁺˙), which is crucial for determining the molecular weight. [4]For 1H-Benzimidazole-1-carboxamide, ESI would be a good choice to confirm the molecular weight.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the elemental composition.

-

Mass Spectral Interpretation

Molecular Ion:

The molecular formula of 1H-Benzimidazole-1-carboxamide is C₈H₇N₃O. The expected monoisotopic mass is approximately 161.0589 g/mol . In an ESI mass spectrum, a prominent peak at m/z 162.0667 corresponding to the protonated molecule ([M+H]⁺) would be expected. In an EI spectrum, the molecular ion peak ([M]⁺˙) at m/z 161 would be observed, and its intensity would depend on its stability.

Expected Fragmentation Pattern (EI):

The fragmentation of 1H-Benzimidazole-1-carboxamide in an EI source would likely proceed through several key pathways.

Caption: Plausible fragmentation pathways for 1H-Benzimidazole-1-carboxamide in EI-MS.

Key Expected Fragments:

-

m/z 145: Loss of the amino radical (•NH₂) from the molecular ion.

-

m/z 118: Formation of the benzimidazole radical cation via cleavage of the N-C(O) bond. This is expected to be a stable and therefore abundant fragment.

-

m/z 117: Loss of the carboxamide radical (•CONH₂) from the molecular ion.

-

m/z 90: Loss of hydrogen cyanide (HCN) from the benzimidazole ring fragment (m/z 117 or 118), a characteristic fragmentation for benzimidazoles.

Conclusion

The comprehensive spectroscopic analysis of 1H-Benzimidazole-1-carboxamide using NMR, IR, and MS provides a detailed and unambiguous structural characterization. The predicted data, based on established principles and data from related compounds, offers a robust framework for researchers working with this and similar benzimidazole derivatives. The experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental for advancing research and development in the fields of medicinal chemistry and materials science.

References

- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.

Sources

"exploratory screening of 1H-Benzimidazole-1-carboxamide for anticancer activity"

Executive Summary

The 1H-benzimidazole-1-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinct from its C2- and C5-substituted counterparts due to the electronic modulation of the benzimidazole core by the N1-urea/carboxamide moiety. While benzimidazoles are historically recognized as tubulin polymerization inhibitors (e.g., nocodazole, albendazole), the introduction of a carboxamide group at the N1 position alters lipophilicity, metabolic stability, and hydrogen bond donor/acceptor profiles, opening new chemical space for targeting microtubule dynamics , Topoisomerase II , and EGFR kinases.

This guide provides a rigorous, step-by-step technical framework for the exploratory screening of 1H-benzimidazole-1-carboxamide derivatives. It moves beyond basic cytotoxicity to establish a validated mechanism of action (MOA) pipeline, integrating in silico prediction with wet-lab validation.

Chemical Space & Rational Design

Before initiating screening, it is critical to understand the structural implications of the N1-carboxamide group. Unlike C2-substitutions, the N1-carboxamide is susceptible to hydrolysis in highly acidic environments but remains stable under physiological conditions, acting as a prodrug-like moiety or a direct interacting group in the ATP-binding pockets of kinases.

Synthesis Pathway (Context for Screening)

The screening library is typically generated via the carbamoylation of the 1H-benzimidazole core using substituted isocyanates or carbamoyl chlorides in the presence of a base (e.g., TEA or NaH) in aprotic solvents (THF/DCM).

Key SAR Regions for Screening:

-

Region A (Benzimidazole Core): Electron-withdrawing groups (e.g., 5-Cl, 5-NO2) often enhance tubulin binding affinity.[1]

-

Region B (Carboxamide Nitrogen): Bulky aryl or heteroaryl substituents here are critical for selectivity, often occupying the hydrophobic pocket of the target protein (e.g., the colchicine binding site on tubulin).

Phase I: In Silico Pre-Screening & Docking

Objective: To filter library candidates with poor binding energetics before synthesis.

Protocol:

-

Target Selection: Primary targets for this scaffold are Tubulin (Colchicine site) and EGFR .

-

Protein Preparation: Retrieve PDB structures (e.g., 1SA0 for Tubulin-Colchicine complex). Remove water molecules; add polar hydrogens.

-

Ligand Preparation: Minimize energy of 1H-benzimidazole-1-carboxamide derivatives using DFT (B3LYP/6-31G*).

-

Docking Parameters: Use a grid box centered on the co-crystallized ligand.

-

Selection Criteria: Prioritize compounds with Binding Energy

kcal/mol and specific H-bond interactions with residues (e.g., Val181 , Cys241 in Tubulin).[1]

Phase II: In Vitro Cytotoxicity Screening (The Core Protocol)

Objective: To determine the IC50 and Selectivity Index (SI) using a standardized MTT assay.

Experimental Design

-

Cell Lines:

-

Positive Control: Doxorubicin or Nocodazole (Tubulin specific).[1]

-

Solvent Control: 0.1% DMSO (Max).[1]

Detailed MTT Assay Protocol

Reagents: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, PBS.[1]

Step-by-Step Workflow:

-

Seeding: Plate cells at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 to allow attachment. -

Treatment:

-

Prepare stock solution of 1H-benzimidazole-1-carboxamide derivatives (10 mM in DMSO).

-

Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100

M) in culture medium.[1] -

Add 100

L of treatment to wells (Triplicate).

-

-

Incubation: Incubate for 48 hours (Standard for benzimidazoles to allow cell cycle arrest manifestation).

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate medium carefully. Add 100

L DMSO to dissolve formazan crystals. Shake plate for 10 mins. -

Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis & Selectivity Index

Calculate % Cell Viability:

Selectivity Index (SI):

-

Interpretation: An

indicates a promising safety profile.[1]

Phase III: Mechanistic Validation

Objective: To confirm if cytotoxicity is driven by apoptosis or necrosis and to identify the cell cycle arrest phase.

Cell Cycle Analysis (Flow Cytometry)

Benzimidazole carboxamides typically induce G2/M phase arrest by disrupting microtubule dynamics.[1]

Protocol:

-

Treat cells (IC50 concentration) for 24h.

-

Harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Stain with Propidium Iodide (PI) (50

g/mL) + RNase A (100 -

Analyze using a Flow Cytometer (excitation 488 nm, emission 617 nm).

-

Expected Result: Accumulation of cells in the G2/M peak compared to control.

Apoptosis Detection (Annexin V-FITC/PI)

To distinguish early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).[1]

Protocol:

-

Treat cells for 24h.

-

Resuspend cells in Annexin V Binding Buffer .

-

Add 5

L Annexin V-FITC and 5 -

Analyze immediately via Flow Cytometry.

Visualization of Screening Logic & Pathway

Experimental Workflow Diagram

The following diagram illustrates the logical flow from library design to mechanistic confirmation.

Figure 1: The hierarchical screening workflow ensures only high-potential candidates proceed to costly mechanistic assays.

Mechanism of Action: Tubulin Interference

Benzimidazole-1-carboxamides often act by destabilizing microtubules.

Figure 2: Proposed signaling cascade where ligand binding prevents microtubule assembly, triggering apoptotic cell death.[1]

Data Presentation Standards

When reporting results for this scaffold, use the following table structure to ensure comparability with literature.

Table 1: Cytotoxicity Profile (IC50 in

| Compound ID | R-Group (N1) | MCF-7 (Breast) | A549 (Lung) | HEK-293 (Normal) | SI (HEK/MCF-7) |

| BZC-01 | Phenyl | >8.0 | |||

| BZC-02 | 4-Cl-Phenyl | 10.7 | |||

| Doxorubicin | - | 4.2 |

References

-

Goud, N. S., et al. (2019).[4] "Synthesis of 1-Benzyl-1H-Benzimidazoles as Galectin-1 mediated anticancer agents." Bioorganic Chemistry. Link

-

Tahlan, S., et al. (2019). "Benzimidazole scaffold as a potent anticancer agent: Synthetic approaches and structure-activity relationship." BMC Chemistry. Link[1]

-

Wang, Y., et al. (2022). "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I." ACS Omega. Link[1]

-

Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. Link[1]

-

Sowjanya, P., et al. (2024).[6] "Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies." Pharmaceuticals.[2][3][4][5][7][8][9][10][11] Link[1]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary In Vitro Evaluation of 1H-Benzimidazole-1-carboxamide Antimicrobial Potential

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates a paradigm shift in our approach to infectious disease therapeutics. The scientific community is tasked not only with the discovery of novel chemical entities but also with the rigorous and systematic evaluation of their potential. Among the myriad of heterocyclic compounds, the benzimidazole scaffold has consistently emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This guide focuses on a specific, promising subclass: 1H-Benzimidazole-1-carboxamides . Our objective is to provide a comprehensive, technically sound framework for the preliminary in vitro assessment of their antimicrobial and cytotoxic profiles, thereby enabling researchers to identify and advance the most promising candidates in the drug discovery pipeline.

The Benzimidazole Core: A Foundation for Antimicrobial Activity

The benzimidazole nucleus, an isostere of naturally occurring purine, provides a versatile platform for therapeutic design.[1] Its derivatives have been shown to interact with various biological targets, leading to a wide array of pharmacological effects, including antimicrobial, antiviral, and anticancer activities.[2] The antimicrobial efficacy of benzimidazoles is often attributed to their ability to interfere with essential microbial processes. For instance, some derivatives inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, while others may disrupt nucleic acid synthesis or cell division.[1][3] The addition of a carboxamide moiety at the N-1 position of the benzimidazole ring introduces a key functional group that can significantly influence the compound's physicochemical properties and biological activity, making this class of molecules a compelling subject for antimicrobial research.

Synthesis of 1H-Benzimidazole-1-carboxamide Derivatives: A Generalized Approach

The synthesis of 1H-benzimidazole-1-carboxamide derivatives typically involves a multi-step process. A common synthetic route begins with the condensation of an o-phenylenediamine with a suitable carboxylic acid or aldehyde to form the benzimidazole core.[4] Subsequent N-acylation with a desired carboxamide-containing synthon yields the final product. Microwave-assisted synthesis has been shown to be an efficient method for generating libraries of such derivatives, often with improved yields and reduced reaction times.[5]

Illustrative Synthetic Scheme:

Caption: Generalized synthetic pathway for 1H-Benzimidazole-1-carboxamide derivatives.

In Vitro Antimicrobial Susceptibility Testing: A Two-Tiered Approach

A robust preliminary evaluation of antimicrobial activity hinges on a combination of qualitative and quantitative assays. This two-tiered approach allows for an initial screening to identify active compounds, followed by a more precise determination of their potency.

Tier 1: Agar Well Diffusion Assay for Primary Screening

The agar well diffusion method is a widely used and cost-effective technique for the initial screening of a library of synthesized compounds.[6] It provides a qualitative assessment of antimicrobial activity and allows for the rapid identification of compounds that warrant further investigation.

-

Preparation of Microbial Inoculum:

-

From a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), prepare a suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly streak the standardized microbial inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.

-

-

Well Preparation and Compound Loading:

-

With a sterile cork borer, create wells (typically 6-8 mm in diameter) in the inoculated agar.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

-

-

Incubation and Observation:

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for fungi).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Tier 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Following the identification of active compounds from the primary screen, the broth microdilution method is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be chosen based on the results of the agar well diffusion assay.

-

-

Preparation of Standardized Inoculum:

-

Prepare a microbial suspension as described for the agar well diffusion assay and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well containing the diluted compounds.

-

Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

-

Incubate the plate under the same conditions as the agar well diffusion assay.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Structure-Activity Relationship (SAR) Insights

The systematic evaluation of a library of 1H-Benzimidazole-1-carboxamide derivatives allows for the elucidation of preliminary structure-activity relationships (SAR). The antimicrobial activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For 1H-Benzimidazole-1-carboxamides, key considerations for SAR analysis include:

-

Substituents on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups at various positions can significantly impact activity.

-

The Carboxamide Moiety: Modifications to the carboxamide group, such as the nature of the N-substituent, can influence lipophilicity, hydrogen bonding capacity, and ultimately, antimicrobial potency.

-

The 2-Position of the Benzimidazole Ring: Substituents at this position are known to play a crucial role in the antimicrobial activity of benzimidazoles.[2]

Preliminary Cytotoxicity Assessment: The MTT Assay

A critical aspect of early-stage antimicrobial drug discovery is the assessment of a compound's selectivity for microbial cells over host cells. A preliminary evaluation of cytotoxicity against a mammalian cell line is therefore essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Seeding:

-

Seed a suitable mammalian cell line (e.g., HEK293, Vero) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Presentation: A Comparative Overview

The quantitative data generated from the MIC and cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison and identification of the most promising lead compounds.

| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | IC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI) |

| BZC-01 | H | Phenyl | 16 | 32 | 8 | >100 | >12.5 |

| BZC-02 | Cl | 4-Fluorophenyl | 4 | 8 | 2 | 50 | 25 |

| BZC-03 | NO₂ | 2-Thienyl | 8 | 16 | 4 | 75 | 18.75 |

| Ciprofloxacin | - | - | 1 | 0.5 | NA | >100 | >200 |

| Fluconazole | - | - | NA | NA | 2 | >100 | >50 |

Note: This is a hypothetical data table for illustrative purposes. SI = IC₅₀ / MIC.

Potential Mechanisms of Action: An Overview

While a detailed mechanistic study is beyond the scope of a preliminary evaluation, it is important to consider the potential mechanisms by which 1H-Benzimidazole-1-carboxamides may exert their antimicrobial effects. Based on the known activities of other benzimidazole derivatives, potential targets include:

-

Inhibition of Fungal Ergosterol Biosynthesis: Some benzimidazoles are known to inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1]

-

Disruption of Microbial Cell Division: Benzimidazoles can interfere with the formation of microtubules, which are essential for cell division in both fungi and bacteria.[3]

-

Inhibition of Nucleic Acid Synthesis: The structural similarity of the benzimidazole core to purines suggests that these compounds may act as competitive inhibitors of enzymes involved in nucleic acid synthesis.[1]

Caption: Potential antimicrobial mechanisms of action for 1H-Benzimidazole-1-carboxamides.

Conclusion and Future Directions

This technical guide provides a structured and robust framework for the preliminary in vitro evaluation of 1H-Benzimidazole-1-carboxamide derivatives as potential antimicrobial agents. By following this systematic approach, researchers can efficiently screen compound libraries, quantify their antimicrobial potency, assess their preliminary safety profile, and gain initial insights into their structure-activity relationships. The most promising candidates identified through this process can then be advanced to more detailed mechanistic studies, in vivo efficacy models, and lead optimization programs. The continued exploration of novel chemical scaffolds such as the 1H-Benzimidazole-1-carboxamides is a critical endeavor in the global fight against antimicrobial resistance.

References

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. [Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). Molecules. [Link]

-

Synthesis and Antimicrobial Activity of Some New 2‐Phenyl‐N‐substituted Carboxamido‐1H‐benzimidazole Derivatives. (n.d.). Semantic Scholar. [Link]

-

Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019). Chemistry Central Journal. [Link]

-

Cytotoxic and antimicrobial potential of benzimidazole derivatives. (2021). Archiv der Pharmazie. [Link]

-

Synthesis and Structure-Activity Relationships of New benzimidazole-4-carboxamides and Carboxylates as Potent and Selective 5-HT4 Receptor Antagonists. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]

-

Research Progress on Benzimidazole Fungicides: A Review. (n.d.). Toxics. [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology. [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). Current Topics in Medicinal Chemistry. [Link]

-

(PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019). ResearchGate. [Link]

-

Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin. (2012). European Journal of Medicinal Chemistry. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Pharmaceuticals. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2000). Molecules. [Link]

-

(PDF) Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2018). ResearchGate. [Link]

-

(PDF) Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor. (2021). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Medicinal Chemistry. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis. [Link]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Physicochemical Profiling of 1H-Benzimidazole-1-carboxamide Scaffolds

Topic: Understanding the Physicochemical Properties of 1H-Benzimidazole-1-carboxamide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Structural Disambiguation

The compound 1H-Benzimidazole-1-carboxamide (also known as 1-carbamoylbenzimidazole) represents a distinct chemical entity often confused with its C-substituted isomers (e.g., 2-carboxamide). Unlike the stable amide bond found in 2-substituted benzimidazoles, the 1-carboxamide features a urea-like linkage where the carbonyl is directly attached to the pyrrole-type nitrogen (

This structural nuance dictates its unique physicochemical profile: it is an activated amide capable of acting as a carbamoylating agent, a prodrug moiety, or a bioactive pharmacophore (e.g., in 5-HT4 agonists like BIMU-8). This guide details the electronic properties, hydrolytic instability, synthetic protocols, and handling requirements for this labile scaffold.

Structural Classification

| Feature | 1H-Benzimidazole-1-carboxamide | 1H-Benzimidazole-2-carboxamide |

| Linkage | ||

| Reactivity | Labile: Susceptible to hydrolysis | Stable: Resistant to hydrolysis |

| Role | Carbamoylating agent, Prodrug | Stable Pharmacophore |

| Electronic Effect | Electron-withdrawing group (EWG) on Ring | Conjugated with Ring |

Physicochemical Properties & Electronic Architecture

Electronic Distribution and Resonance

The 1-carboxamide group exerts a strong electron-withdrawing effect on the benzimidazole ring. Unlike a standard urea, the lone pair on

-

Aromaticity Retention: The

lone pair is needed for the aromaticity of the imidazole ring. -

Exocyclic Conjugation: The carbonyl group competes for the

electron density.

Consequence: The

Hydrolytic Instability & Kinetics

A critical property of N-carbamoyl benzimidazoles is their tendency to hydrolyze in aqueous media, releasing the parent benzimidazole and carbamic acid (which spontaneously decomposes to

-

Mechanism: Bimolecular nucleophilic attack (

). -

pH Dependence: Stability is lowest in basic conditions (

attack) and acidic conditions (protonation of the carbonyl oxygen increasing electrophilicity). -

Half-life: Highly variable based on substitution. Bulky groups on the exocyclic nitrogen (e.g., adamantyl, bicyclic systems) significantly increase stability by sterically shielding the carbonyl.

Solubility and Lipophilicity

-

Solubility: The unsubstituted parent is sparingly soluble in water due to strong intermolecular hydrogen bonding (dimer formation similar to carboxylic acids). It is soluble in polar aprotic solvents (DMSO, DMF, DMA).

-

LogP: The N-carboxamide group lowers the LogP compared to N-alkyl benzimidazoles due to the polarity of the

group, but increases it relative to the parent benzimidazole due to the loss of the H-bond donor capability of the NH group (replaced by the amide).

Mechanism of Hydrolysis (Visualized)

The following diagram illustrates the decomposition pathway of 1H-benzimidazole-1-carboxamide in aqueous media, a critical consideration for formulation and storage.

Figure 1: The hydrolytic degradation pathway of N-carbamoyl benzimidazoles via bimolecular nucleophilic substitution.

Experimental Protocols: Synthesis & Characterization

Synthesis via Chlorosulfonyl Isocyanate (CSI)

This method is preferred for generating the unsubstituted carboxamide (-CONH2) with high purity.

Reagents: Benzimidazole, Chlorosulfonyl Isocyanate (CSI), Acetone/Water.

Protocol:

-

Preparation: Dissolve benzimidazole (10 mmol) in anhydrous dichloromethane (DCM) or acetonitrile under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add Chlorosulfonyl Isocyanate (CSI) (11 mmol) dropwise over 15 minutes. The reaction is exothermic.

-

Intermediate Formation: Stir at 0°C for 1 hour to form the N-chlorosulfonylcarboxamide intermediate.

-

Hydrolysis: Carefully add a mixture of acetone/water (5:1) to the reaction vessel. Stir vigorously for 30 minutes at room temperature. This hydrolyzes the N-chlorosulfonyl group to the N-carboxamide.

-

Isolation: Neutralize the solution with saturated

. Extract with ethyl acetate.[1] -

Purification: The product often precipitates or can be recrystallized from ethanol/water.

Synthesis via Urea Fusion (Green Method)

Suitable for industrial scale-up but requires high temperatures.

Protocol:

-

Mix benzimidazole and urea in a 1:2 molar ratio.

-

Heat the mixture in a solvent-free environment to 140–150°C (melt fusion) for 2–4 hours.

-

Validation: Monitor ammonia evolution (byproduct).

-

Workup: Cool the melt, triturate with water to remove excess urea, and filter the solid product.

Analytical Validation (Quality Control)

Due to the potential for hydrolysis, strict QC is required.

| Technique | Expected Signal | Diagnostic Value |

| IR Spectroscopy | Strong bands at ~1720 | Confirms urea linkage formation. Absence of C=O indicates hydrolysis. |

| 1H NMR (DMSO-d6) | Broad singlet at | Distinguishes N-substitution from C-substitution. |

| HPLC | Use neutral pH mobile phase (Acetonitrile/Water). Avoid acidic modifiers if possible. | Quantifies purity and detects benzimidazole impurity (hydrolysis product). |

Biological & Pharmaceutical Relevance[2][3][4][5]

The BIMU-8 Example

The scaffold's utility is best exemplified by BIMU-8 (CAS 134296-40-5), a selective 5-HT4 receptor agonist.

-

Structure: An N-substituted benzimidazole-1-carboxamide.[2][3][4][5]

-

Mechanism: The bulky azabicyclo-octyl group on the urea nitrogen stabilizes the N-acyl bond against hydrolysis while positioning the pharmacophore for receptor binding.

-

Application: Used to study respiratory depression and gastrointestinal motility.

ADME Considerations

-

Metabolic Stability: The N-carbamoyl bond is a "soft spot" for amidases. In vivo, these compounds may act as prodrugs, releasing the parent benzimidazole.

-

Permeability: The urea moiety increases polarity (

), potentially limiting blood-brain barrier (BBB) penetration unless balanced by lipophilic substituents (as seen in BIMU-8).

References

-

Norberto, F. P., et al. (2007). "Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates." Journal of the Brazilian Chemical Society, 18(1), 171-178. Link

-

Turconi, M., et al. (1990).[5] "Synthesis and pharmacological evaluation of some new 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives." Journal of Medicinal Chemistry, 33(8), 2101-2108. Link

-

Dumuis, A., et al. (1991). "Azabicycloalkyl benzimidazolone derivatives as a novel class of potent agonists at the 5-HT4 receptor."[3] Naunyn-Schmiedeberg's Archives of Pharmacology, 343(3), 245-251.[3] Link

- Kamal, A., et al. (2015). "Chlorosulfonyl isocyanate: A privileged reagent in the synthesis of heterocyclic compounds." Tetrahedron Letters, 56(30), 4359-4378.

-

BIMU-8 Hydrochloride Data Sheet. Sigma-Aldrich. Link

Sources

Methodological & Application

"step-by-step protocol for the synthesis of 1H-Benzimidazole-1-carboxamide"

Abstract & Scientific Rationale

The N-carbamoylation of benzimidazole to form 1H-Benzimidazole-1-carboxamide is a critical transformation in medicinal chemistry. This moiety serves as a bioisostere for urea and amide linkages in drug discovery, particularly in the development of anthelmintic agents, proton pump inhibitors, and antifungal compounds.[1]

Unlike C-2 substitution, which requires modifying the ring-closure precursors (e.g., o-phenylenediamine condensation), N-1 substitution is a post-synthetic modification of the benzimidazole core.[1][2] The reaction relies on the nucleophilicity of the N-1 nitrogen attacking an electrophilic carbonyl species.

This guide presents two validated protocols:

-

The Cyanate Method (Method A): The industry-standard "workhorse" utilizing sodium cyanate and acid.[1][2] It is cost-effective and scalable.[2]

-

The Nitrourea Method (Method B): A high-purity alternative that generates isocyanic acid in situ via thermal decomposition, often yielding cleaner products without inorganic salt contamination.[1][2]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the generation of isocyanic acid (HNCO) or a surrogate electrophile.[1] The benzimidazole nitrogen (pKa ~12.8 for the neutral species, ~5.6 for conjugate acid) acts as a nucleophile.[1][2]

Mechanism:

-

Activation: Generation of the electrophilic species (HNCO).

-

Nucleophilic Attack: The lone pair on N-1 of benzimidazole attacks the carbonyl carbon of HNCO.

-

Proton Transfer: Rapid tautomerization yields the stable urea derivative.[2]

Reaction Scheme Diagram

Safety Assessment (Critical)

| Hazard Class | Reagent | Risk Description | Mitigation Strategy |

| Acute Toxicity | Sodium Cyanate | Toxic if swallowed.[2] Hydrolyzes to ammonia and CO2.[2] | Work in a fume hood. Avoid acid contact outside reactor.[2] |

| Explosive | Nitrourea | Potentially explosive if dry or heated rapidly.[2] Decomposes to N2O and HNCO.[2] | Do not heat dry solids. Store wet.[2] Use blast shield during reflux.[2] |

| Corrosive | Glacial Acetic Acid | Causes severe skin burns and eye damage.[2] | Wear butyl rubber gloves and face shield.[2] |

| Sensitizer | Benzimidazole | Potential skin sensitizer and irritant.[2] | Standard PPE (Lab coat, gloves, goggles).[1][2] |

Method A: The Cyanate Protocol (Standard)[1]

This method utilizes the reaction between sodium cyanate (NaCNO) and an acid (acetic or hydrochloric) to generate isocyanic acid in situ.[1][2]

Reagents & Stoichiometry[3][4]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Scale: 10 mmol) |

| Benzimidazole | 118.14 | 1.0 | 1.18 g |

| Sodium Cyanate | 65.01 | 1.5 | 0.98 g |

| Glacial Acetic Acid | 60.05 | Solvent | 10 - 15 mL |

| Water | 18.02 | Solvent | 5 - 10 mL |

Step-by-Step Protocol

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.18 g (10 mmol) of benzimidazole in 10 mL of dilute acetic acid (1:1 mixture of glacial acetic acid and water).

-

Addition: Dissolve 0.98 g (15 mmol) of sodium cyanate in 5 mL of water . Add this solution dropwise to the benzimidazole solution over 10 minutes.

-

Observation: A white precipitate should begin to form almost immediately as the isocyanic acid reacts with the amine.

-

-

Reaction: Stir the mixture vigorously at room temperature for 2–4 hours .

-

Quenching & Isolation: Pour the reaction mixture into 50 mL of ice-cold water . Stir for 15 minutes to ensure complete precipitation.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with 3 x 10 mL of cold water to remove excess acid and sodium salts.

-

Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture.[2]

-

Yield: Typical yields are 70–85%.[2]

-

Method B: The Nitrourea Protocol (High Purity)[1]

This method is preferred when avoiding inorganic salts is critical.[2] Nitrourea thermally decomposes to release HNCO in a controlled manner.[2]

Reagents & Stoichiometry[3][4]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Scale: 10 mmol) |

| Benzimidazole | 118.14 | 1.0 | 1.18 g |

| Nitrourea | 105.05 | 1.2 | 1.26 g |

| Ethanol (95%) | 46.07 | Solvent | 20 mL |

Step-by-Step Protocol

-

Setup: Set up a 50 mL round-bottom flask with a reflux condenser.

-

Mixing: Suspend 1.18 g of benzimidazole and 1.26 g of nitrourea in 20 mL of ethanol .

-

Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

-

Duration: Reflux for 1–2 hours until gas evolution ceases and the solution becomes clear (or a new precipitate forms).

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then chill in an ice bath. The product often crystallizes directly from the reaction mixture.

-

Isolation: Filter the white crystalline solid. Wash with cold ethanol .[2]

Experimental Workflow Diagram

Characterization & Quality Control

The product is hydrolytically sensitive (N-acyl bond).[1][2] Analyze immediately after drying.[2]

Expected Data

-

Appearance: White to off-white crystalline solid.[2]

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in water and cold ethanol.[1][2]

-

Melting Point: The N-carbamoyl derivative typically melts higher than the parent benzimidazole (170°C), often in the range of 220–240°C (decomposition), though specific polymorphs vary.[1] Note: If the MP is ~170°C, hydrolysis to the starting material has likely occurred.[1]

Spectroscopic Validation

| Technique | Key Feature | Diagnostic Value |

| IR (ATR) | 1720–1750 cm⁻¹ (C=O) | Strong Carbonyl stretch confirms amide formation.[2] |

| IR (ATR) | 3100–3400 cm⁻¹ (NH₂) | Doublet typically observed for primary amide (-NH2).[1][2] |

| ¹H NMR (DMSO-d₆) | δ ~7.5–8.5 ppm (Benzene ring) | Aromatic protons shift downfield due to electron-withdrawing C=O.[1][2] |

| ¹H NMR (DMSO-d₆) | δ ~8.0–9.0 ppm (Broad Singlet) | -CONH₂ protons. Exchangeable with D₂O.[1][2] |

| ¹H NMR (DMSO-d₆) | Absence of N-H (Imid.) | The broad imidazole N-H signal (~12.5 ppm) of the starting material must be absent.[1] |

Troubleshooting & Optimization

-

Hydrolysis (Common Pitfall):

-

Low Yield:

-

Regioselectivity:

References

-

Synthesis of N-carbamoyl derivatives via Nitrourea

-

General Benzimidazole Functionalization

-

Sodium Cyanate Protocols

-

Benzimidazole Properties (Melting Point/Solubility)

Sources

- 1. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1H-Benzimidazole-1-carboxamides

Introduction: The Significance of Chiral 1H-Benzimidazole-1-carboxamides in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The fusion of a benzene ring with an imidazole moiety confers a unique combination of rigidity, hydrogen bonding capability, and lipophilicity, making it a privileged structure for interacting with biological targets.[3] When chirality is introduced, particularly at the N-1 position through a carboxamide linkage, the resulting molecules can exhibit enhanced potency, selectivity, and improved pharmacokinetic profiles due to specific stereoselective interactions with enzymes and receptors.

The development of robust and efficient methods for the enantioselective synthesis of such chiral 1H-benzimidazole-1-carboxamides is a critical endeavor for researchers and drug development professionals. Access to enantiomerically pure compounds is paramount for elucidating structure-activity relationships (SAR) and for the development of safer and more effective pharmaceuticals.[4] This guide provides a comprehensive overview of potential strategies and detailed protocols for the asymmetric synthesis of these valuable chiral building blocks.

Strategic Approaches to Enantioselectivity

Given the novelty of this specific synthetic challenge, a single, universally established method is not yet prevalent in the literature. Therefore, this guide presents three logical and scientifically grounded strategies for achieving the enantioselective synthesis of chiral 1H-benzimidazole-1-carboxamides. Each strategy is accompanied by a detailed protocol, the rationale behind the experimental design, and key considerations for successful implementation.

Caption: Overview of the three proposed strategies for the enantioselective synthesis of the target molecule.

Strategy A: Organocatalytic Asymmetric N-Carboxamidation

This strategy focuses on the direct enantioselective functionalization of the N-1 position of a prochiral benzimidazole derivative. While direct asymmetric N-carboxamidation of benzimidazoles is a developing area, the principles of organocatalysis, particularly the use of chiral hydrogen-bond donors, offer a promising avenue.[5] Chiral guanidines and other bifunctional organocatalysts derived from benzimidazoles have shown efficacy in various asymmetric transformations.[6]

The proposed mechanism involves the activation of both the benzimidazole nucleophile and an acylating agent by a chiral organocatalyst. The catalyst, through a network of hydrogen bonds, creates a chiral environment that directs the approach of the acylating agent to one of the enantiotopic faces of the benzimidazole nitrogen, leading to the preferential formation of one enantiomer of the product.

Caption: Experimental workflow for the organocatalytic asymmetric N-carboxamidation.

Protocol A: Asymmetric N-Carboxamidation using a Chiral Guanidine Catalyst

Materials:

-

2-Substituted-1H-benzimidazole (1.0 mmol)

-

Chiral guanidine catalyst (e.g., derived from (R)-1-phenylethan-1-amine) (0.1 mmol, 10 mol%)[6]

-

Carboxylic acid anhydride (e.g., benzoic anhydride) (1.2 mmol)

-

Amine for carboxamide formation (e.g., benzylamine) (1.5 mmol)

-

Anhydrous toluene (10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a dry, argon-flushed round-bottom flask, add the 2-substituted-1H-benzimidazole (1.0 mmol) and the chiral guanidine catalyst (0.1 mmol).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Add the carboxylic acid anhydride (1.2 mmol) to the solution.

-

In a separate vial, dissolve the amine (1.5 mmol) in anhydrous toluene (5 mL) and add it dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality and Self-Validation:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the anhydride and deactivate the catalyst. The use of anhydrous solvents and an inert atmosphere is crucial for reproducibility.

-

Catalyst Choice: The chiral guanidine catalyst is proposed due to its demonstrated ability to act as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding.[5]

-

Slow Addition: The dropwise addition of the amine helps to control the reaction rate and minimize potential side reactions.

-

Monitoring: Regular TLC analysis allows for the determination of the optimal reaction time and prevents the formation of degradation products.

Strategy B: Enzymatic Kinetic Resolution of Racemic 1H-Benzimidazole-1-carboxamides

This strategy involves the initial synthesis of a racemic mixture of the target 1H-benzimidazole-1-carboxamide, followed by the selective enzymatic transformation of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. Lipases are particularly effective for the kinetic resolution of chiral alcohols and amides and are attractive due to their high enantioselectivity and mild reaction conditions.[7]

The process begins with a standard, non-chiral synthesis of the racemic carboxamide. Subsequently, a suitable lipase is used to selectively hydrolyze one enantiomer of the carboxamide to the corresponding carboxylic acid, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Caption: Experimental workflow for the enzymatic kinetic resolution of racemic carboxamides.

Protocol B-1: Synthesis of Racemic 1H-Benzimidazole-1-carboxamide

Materials:

-

1H-Benzimidazole (10 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 12 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Isocyanate (e.g., phenyl isocyanate) (11 mmol)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (30 mL) and sodium hydride (12 mmol).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 1H-benzimidazole (10 mmol) in anhydrous THF (20 mL).

-

Add the benzimidazole solution dropwise to the sodium hydride suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add the isocyanate (11 mmol) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the racemic 1H-benzimidazole-1-carboxamide.

Protocol B-2: Enzymatic Kinetic Resolution

Materials:

-

Racemic 1H-Benzimidazole-1-carboxamide (1.0 mmol)

-

Immobilized Lipase (e.g., Novozyme 435) (50-100 mg)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5) (10 mL)

-

Organic co-solvent (e.g., tert-butanol) (10 mL)

-

Ethyl acetate

Procedure:

-

In a flask, dissolve the racemic 1H-benzimidazole-1-carboxamide (1.0 mmol) in the organic co-solvent (10 mL).

-

Add the phosphate buffer (10 mL) and the immobilized lipase (50-100 mg).

-

Stir the biphasic mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining substrate by chiral HPLC.

-

Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted substrate.

-

Filter off the immobilized enzyme (which can be washed and reused).

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to separate the unreacted, enantioenriched carboxamide from the hydrolyzed carboxylic acid.

-

Determine the final enantiomeric excess of the recovered carboxamide by chiral HPLC.

Causality and Self-Validation:

-

Racemic Starting Material: A high-purity racemic starting material is essential for a clean enzymatic resolution.

-

Enzyme Selection: The choice of lipase is critical and may require screening of several commercially available enzymes to find one with high activity and enantioselectivity for the specific substrate.

-

Monitoring Conversion: The key to a successful kinetic resolution is stopping the reaction at or near 50% conversion. Over-reaction will lead to a decrease in the yield of the desired enantiomer, while under-reaction will result in a lower enantiomeric excess.

-

pH and Temperature Control: Enzymatic reactions are sensitive to pH and temperature. Maintaining optimal conditions is necessary for consistent results.

Strategy C: Diastereoselective Synthesis from Chiral Precursors

This approach utilizes a chiral starting material to introduce the stereocenter, followed by the formation of the benzimidazole-1-carboxamide. The chirality can be introduced either through a chiral amine that becomes part of the carboxamide moiety or by using a chiral auxiliary on the benzimidazole ring that is later removed. This strategy relies on the principle of diastereoselective reactions, where the pre-existing stereocenter influences the formation of a new stereocenter.

The following protocol outlines the use of a chiral amine to form the carboxamide, where the chirality is introduced in the final step.

Caption: Experimental workflow for diastereoselective synthesis from a chiral amine.

Protocol C: Synthesis from 1H-Benzimidazole-1-carbonyl chloride and a Chiral Amine

Materials:

-

1H-Benzimidazole (10 mmol)

-

Triphosgene (4.0 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

-

Triethylamine (25 mmol)

-

Chiral amine (e.g., (R)-1-phenylethylamine) (10 mmol)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of 1H-Benzimidazole-1-carbonyl chloride (in situ):

-

To a solution of 1H-benzimidazole (10 mmol) in anhydrous DCM (30 mL) at 0 °C, add triethylamine (12 mmol) dropwise.

-

In a separate flask, dissolve triphosgene (4.0 mmol) in anhydrous DCM (20 mL).

-

Add the triphosgene solution dropwise to the benzimidazole solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the carbonyl chloride can be monitored by IR spectroscopy (disappearance of N-H stretch, appearance of C=O stretch).

-

-

Reaction with Chiral Amine:

-

Cool the in situ generated 1H-benzimidazole-1-carbonyl chloride solution to 0 °C.

-

In a separate flask, dissolve the chiral amine (10 mmol) and triethylamine (13 mmol) in anhydrous DCM (15 mL).

-

Add the chiral amine solution dropwise to the carbonyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

-

Workup and Purification:

-

Quench the reaction with 1 M HCl (20 mL).

-

Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric mixture by flash column chromatography or fractional crystallization to isolate the desired diastereomer.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product.

-

Causality and Self-Validation:

-

In Situ Formation: 1H-Benzimidazole-1-carbonyl chloride is reactive and moisture-sensitive, so it is best generated and used in situ.

-

Base: Triethylamine is used to neutralize the HCl generated during the formation of the carbonyl chloride and the subsequent amidation.

-

Chiral Source: The enantiopurity of the starting chiral amine directly determines the diastereomeric purity of the product. Use of a high-purity chiral amine is essential.

-

Purification: Diastereomers have different physical properties and can often be separated by standard chromatographic or crystallization techniques.

Analytical Methods for Chiral Analysis

The determination of enantiomeric excess (ee) is a critical step in any asymmetric synthesis.

Table 1: Comparison of Analytical Techniques for Enantiomeric Excess Determination

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High accuracy and precision, widely applicable, allows for quantification.[8] | Requires method development for each new compound, can be time-consuming. |

| Chiral SFC | Similar to HPLC but uses a supercritical fluid as the mobile phase. | Faster separations, lower organic solvent consumption. | Less common instrumentation. |

| NMR Spectroscopy with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the NMR sample, which forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. | Rapid analysis, provides structural information. | Can cause line broadening, requires pure samples, reagent can be expensive. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Sensitive technique, can be used for high-throughput screening. | Requires a chromophore near the stereocenter, not always straightforward for ee determination without calibration. |

Protocol: General Procedure for Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often a good starting point.

-

Mobile Phase Screening: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol).

-

Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

-

Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Calculation of Enantiomeric Excess: Calculate the ee using the peak areas of the two enantiomers:

-

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

Conclusion

The enantioselective synthesis of chiral 1H-benzimidazole-1-carboxamides presents a compelling challenge with significant rewards in the field of medicinal chemistry. The strategies and protocols outlined in this guide, based on established principles of asymmetric synthesis, provide a solid foundation for researchers to develop successful and reproducible methods. Whether through direct asymmetric catalysis, kinetic resolution, or the use of chiral precursors, the careful execution of these experimental plans, coupled with rigorous analytical validation, will enable the synthesis and exploration of this important class of chiral molecules.

References

- Vertex AI Search. (2024). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles.

- Vertex AI Search. (2024). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes.

- Vertex AI Search. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation.

- Vertex AI Search. (2024). Highly efficient synthesis of benzimidazoles using microwave irradiation.

- Vertex AI Search. (2024). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.

- Vertex AI Search. (2024). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review.

- Vertex AI Search. (2024). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.

- Vertex AI Search. (2024). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions.

- Vertex AI Search. (2024). Chiral benzimidazoles in asymmetric organocatalysis.

- Vertex AI Search. (2024). Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds.

- Vertex AI Search. (2024). Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO.

- Vertex AI Search. (2024). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.

- Vertex AI Search. (2024). The First Examples of Planar Chiral Organic Benzimidazole Derivatives.

- Vertex AI Search. (2024). Organocatalytic synthesis of chiral benzimidazole derivatives.

- Vertex AI Search. (2024). Synthesis and Structure-Activity Relationships of New benzimidazole-4-carboxamides and Carboxylates as Potent and Selective 5-HT4 Receptor Antagonists.

- Vertex AI Search. (2024). Recent achievements in the synthesis of benzimidazole derivatives.

- Vertex AI Search. (2024). Organocatalytic Synthesis of Benzimidazole Derivatives.

- Vertex AI Search. (2024). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.

-

Vertex AI Search. (2024). Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts. Retrieved from [Link]

-

Vertex AI Search. (2024). Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives. Retrieved from [Link]

-

Vertex AI Search. (2024). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

Vertex AI Search. (2024). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Retrieved from [Link]

-

Vertex AI Search. (2024). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

-

Vertex AI Search. (2024). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]

-

Vertex AI Search. (2024). Lipase-Catalyzed Kinetic Resolution of Novel Antifungal N-Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

Vertex AI Search. (2024). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. Retrieved from [Link]

-

Vertex AI Search. (2024). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]

-

Vertex AI Search. (2024). (PDF) Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Retrieved from [Link]

-

Vertex AI Search. (2024). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Vertex AI Search. (2024). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]

-

Vertex AI Search. (2024). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Retrieved from [Link]

-

Vertex AI Search. (2024). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

Vertex AI Search. (2024). Synthesis of fused benzimidazoles via successive nucleophilic additions of benzimidazole derivatives to arynes under transition metal-free conditions. Retrieved from [Link]

-

Vertex AI Search. (2024). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipase-Catalyzed Kinetic Resolution of Novel Antifungal N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

Application Notes and Protocols for the Development of Novel Antiprotozoal Agents Based on the 1H-Benzimidazole-1-carboxamide Scaffold

Introduction: The Imperative for Novel Antiprotozoal Chemotherapeutics and the Promise of Benzimidazole-1-carboxamides

Protozoal infections, including leishmaniasis, trypanosomiasis, and giardiasis, continue to impose a significant global health burden, affecting millions of individuals, particularly in tropical and subtropical regions. The challenges of drug resistance, coupled with the toxicity and limited efficacy of current treatments, underscore the urgent need for the development of new, effective, and safe antiprotozoal agents.[1] The benzimidazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous anthelmintic drugs. Its derivatives have demonstrated a broad spectrum of biological activities, including antiprotozoal effects.[2] The primary mechanism of action for many benzimidazole-based compounds is the inhibition of tubulin polymerization, a critical process for cell division and structure in parasites. This targeted approach offers a degree of selectivity against parasitic cells over their mammalian hosts.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 1H-Benzimidazole-1-carboxamide scaffold in the discovery of novel antiprotozoal agents. We will delve into the synthetic chemistry, in vitro and in vivo evaluation protocols, and the underlying mechanism of action, providing a robust framework for the rational design and development of this promising class of compounds.

I. Synthesis of 1H-Benzimidazole-1-carboxamide Derivatives: A Step-by-Step Protocol

The synthesis of 1H-benzimidazole-1-carboxamide derivatives can be achieved through a variety of methods. A common and effective approach involves the initial formation of the benzimidazole ring, followed by the introduction of the carboxamide moiety at the N-1 position.

Protocol 1: Synthesis of 2-Substituted-1H-benzimidazole

This protocol outlines a general method for the synthesis of a 2-substituted-1H-benzimidazole, a key intermediate. The Phillips cyclocondensation is a widely used method for this purpose.

Materials:

-

Substituted o-phenylenediamine

-

Appropriate carboxylic acid or aldehyde

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Round bottom flask

-

Reflux condenser

-